VU0409551, also known as VU0409551 or (4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone, is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM) []. This compound has demonstrated robust in vitro potency and in vivo efficacy in multiple preclinical models across various domains of schizophrenia research [].
JNJ-46778212 belongs to a class of compounds known as positive allosteric modulators. These modulators enhance the receptor's response to its natural ligand without directly activating the receptor themselves. Specifically, JNJ-46778212 targets the mGlu5 receptor, which is implicated in various neurological functions and disorders, including schizophrenia, anxiety, and depression .
The synthesis of JNJ-46778212 involves several steps that optimize its structure for enhanced potency and selectivity towards mGlu5. The compound is synthesized starting from commercially available materials through a series of reactions:
The molecular structure of JNJ-46778212 features a bicyclic oxazole core connected to a phenoxy group. The specific arrangement of atoms contributes to its ability to modulate the mGlu5 receptor effectively. The molecular formula is CHNO, with a molecular weight of approximately 314.35 g/mol.
Key structural characteristics include:
JNJ-46778212 undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to ensure high yields and purity of the final product, which is necessary for subsequent biological testing .
The mechanism by which JNJ-46778212 exerts its effects involves binding to the allosteric site on the mGlu5 receptor. Upon binding, it enhances the receptor's response to glutamate, thereby increasing intracellular signaling pathways associated with cognition and mood regulation. This modulation can lead to improved synaptic plasticity and cognitive functions, making it a promising candidate for treating schizophrenia .
In preclinical studies, JNJ-46778212 demonstrated significant efficacy in enhancing cognitive functions without directly potentiating NMDA receptor activity, which is often associated with side effects in other treatments .
JNJ-46778212 exhibits several notable physical and chemical properties:
These properties are crucial for its potential use in clinical settings.
JNJ-46778212 has primarily been investigated for its potential applications in treating psychiatric disorders such as schizophrenia. Its role as a positive allosteric modulator of mGlu5 positions it as a candidate for enhancing cognitive functions without the adverse effects associated with traditional antipsychotic medications.
Ongoing research aims to further elucidate its pharmacological profile and explore additional therapeutic indications within central nervous system disorders .
Metabotropic glutamate receptors (mGlus) represent a family of G protein-coupled receptors that fine-tune excitatory neurotransmission in the central nervous system. Among these, mGlu5 is densely expressed in corticolimbic regions—including the prefrontal cortex, hippocampus, and striatum—where it regulates synaptic plasticity, learning, and memory integration. Unlike ionotropic glutamate receptors, mGlu5 operates through Gαq-protein signaling, modulating secondary messengers like IP3 and DAG to influence intracellular calcium dynamics. This receptor's strategic synaptic colocalization with NMDA receptors positions it as a critical regulator of neuropsychiatric circuit function [3] [8].
Schizophrenia pathophysiology is increasingly understood through the NMDA receptor hypofunction hypothesis, which posits that deficient NMDA-mediated signaling disrupts excitatory/inhibitory balance, leading to cognitive deficits and psychosis. mGlu5 receptors physically and functionally couple with NMDA receptors, enhancing their activation through allosteric interactions. JNJ-46778212 emerged as a therapeutic candidate designed to amplify endogenous glutamate signaling at mGlu5, thereby restoring NMDA function without direct receptor activation. Preclinical evidence confirms that mGlu5 PAMs rescue NMDA-dependent processes like long-term potentiation (LTP), which is impaired in schizophrenia models [2] [3] [8].
Conventional antipsychotics targeting dopamine D2 or serotonin 5-HT2A receptors exhibit limited efficacy against negative and cognitive symptoms of schizophrenia—core determinants of functional disability. These agents also carry burdensome adverse effects (e.g., extrapyramidal symptoms, metabolic dysfunction), driving the search for mechanistically distinct therapeutics. Glutamatergic targets like mGlu5 offer a paradigm shift by addressing upstream synaptic pathology rather than downstream monoaminergic dysregulation. JNJ-46778212 exemplifies this approach, aiming to correct fundamental circuit-level dysfunction in schizophrenia [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7